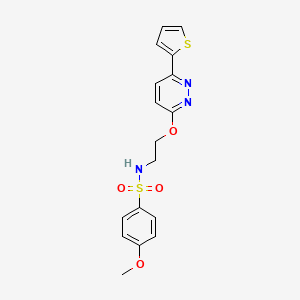![molecular formula C31H23N3O2 B2792668 N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide)) CAS No. 477325-05-6](/img/structure/B2792668.png)
N,N'-(pyridine-3,4-diyl)bis(([1,1'-biphenyl]-4-carboxamide))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)): is a complex organic compound featuring a pyridine ring substituted with two biphenyl carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)) typically involves the reaction of pyridine derivatives with biphenyl carboxylic acid derivatives. The process often includes steps such as:
Formation of the Carboxamide Linkage: This can be achieved by reacting the biphenyl carboxylic acid with an amine derivative of pyridine under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the biphenyl moieties.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the substituents introduced, such as halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The compound’s ability to form stable complexes with metals can be exploited in the design of metal-based drugs or diagnostic agents.
Biological Probes: It can be used as a fluorescent probe for studying biological systems due to its potential luminescent properties.
Industry:
Polymer Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
Electronics: Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism by which N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)) exerts its effects is largely dependent on its ability to interact with various molecular targets. These interactions can include:
Coordination with Metal Ions: The pyridine and carboxamide groups can coordinate with metal ions, forming stable complexes that can act as catalysts or therapeutic agents.
Hydrogen Bonding: The compound can form hydrogen bonds with biological molecules, influencing their structure and function.
π-π Interactions: The aromatic rings can engage in π-π stacking interactions, which can be important in material science and drug design.
Comparación Con Compuestos Similares
N,N’-(pyridine-2,6-diyl)bis(([1,1’-biphenyl]-4-carboxamide)): Similar structure but with different substitution pattern on the pyridine ring.
N,N’-(pyridine-3,5-diyl)bis(([1,1’-biphenyl]-4-carboxamide)): Another isomer with a different substitution pattern.
N,N’-(pyridine-2,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)): Variation in the position of the biphenyl carboxamide groups.
Uniqueness: N,N’-(pyridine-3,4-diyl)bis(([1,1’-biphenyl]-4-carboxamide)) is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This uniqueness can be exploited in designing specific catalysts, materials, or therapeutic agents.
Propiedades
IUPAC Name |
4-phenyl-N-[3-[(4-phenylbenzoyl)amino]pyridin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N3O2/c35-30(26-15-11-24(12-16-26)22-7-3-1-4-8-22)33-28-19-20-32-21-29(28)34-31(36)27-17-13-25(14-18-27)23-9-5-2-6-10-23/h1-21H,(H,34,36)(H,32,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZMTMKEHQCUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclohexyl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2792585.png)
![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2792587.png)
![N-(3-chlorophenyl)-12-(3,4-dihydroxyphenyl)-4-methyl-2-oxo-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2792590.png)
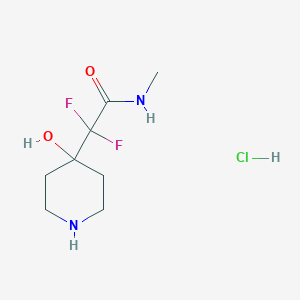
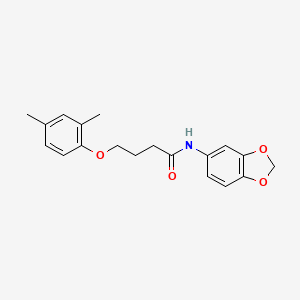

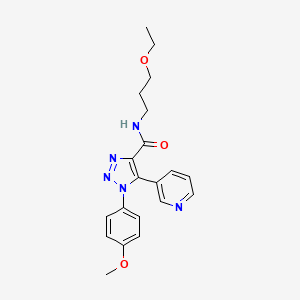
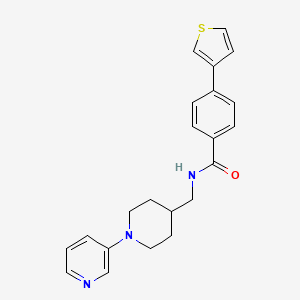
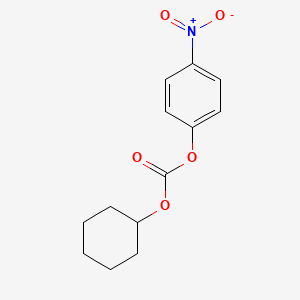
![3-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2792600.png)


![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2792607.png)
